![molecular formula C19H15N3O3 B3001841 N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide CAS No. 1808800-58-9](/img/structure/B3001841.png)
N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, also known as CMI-977, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of isoquinolines and has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the anti-cancer properties of this compound. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In addition, this compound has been shown to have anti-viral properties, which could make it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
Mecanismo De Acción
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. Specifically, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is that it has been extensively studied and has a well-established synthesis method. In addition, it has been shown to have a wide range of biological activities, which makes it a versatile compound for scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on this compound.
Direcciones Futuras
There are several future directions for the research on N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide. One area of research could be the development of targeted therapies based on the mechanism of action of this compound. Another area of research could be the optimization of the synthesis method to improve the yield and purity of the final product. In addition, further studies could be carried out to explore the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and could be a potential candidate for the treatment of a wide range of diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-methoxybenzaldehyde, malononitrile, and 4-chlorobutyronitrile. These materials are reacted in the presence of a base and a solvent to form the intermediate compound, which is then further reacted with an acid to yield the final product. The overall synthesis process is relatively simple and can be carried out on a large scale.
Propiedades
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-1-oxo-2H-isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-25-17-9-5-4-8-14(17)16(10-20)22-19(24)15-11-21-18(23)13-7-3-2-6-12(13)15/h2-9,11,16H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAVICZXQVUCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)

![benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3001764.png)
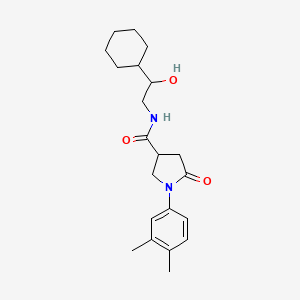

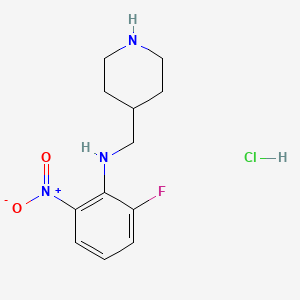
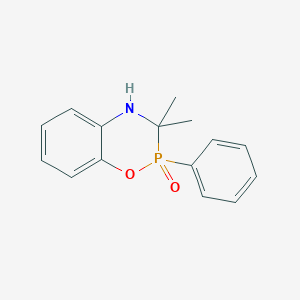
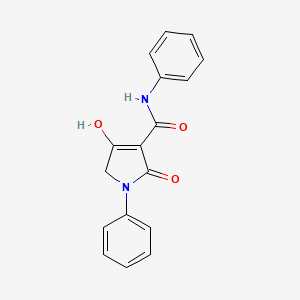
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3001775.png)
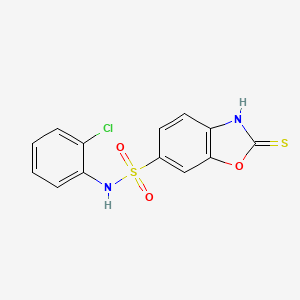
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3001777.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3001778.png)
![3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B3001779.png)
![Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001781.png)